molecular formula C8H7ClINO B14808780 3-Chloro-4-cyclopropoxy-2-iodopyridine

3-Chloro-4-cyclopropoxy-2-iodopyridine

Cat. No.: B14808780
M. Wt: 295.50 g/mol
InChI Key: UAKAOIPEIZKADW-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxy-2-iodopyridine is a halogenated pyridine derivative with a unique substitution pattern: a chlorine atom at position 3, a cyclopropoxy group at position 4, and an iodine atom at position 2. This combination of substituents imparts distinct steric, electronic, and reactivity properties:

  • Chlorine (position 3): An electron-withdrawing group that enhances electrophilic substitution reactivity.
  • Cyclopropoxy (position 4): A sterically bulky alkoxy group with a strained cyclopropane ring, contributing to both steric hindrance and electron-donating effects via the oxygen atom .
  • Iodine (position 2): A heavy halogen with polarizable electron density, often acting as a leaving group in cross-coupling reactions .

Properties

Molecular Formula

C8H7ClINO

Molecular Weight

295.50 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxy-2-iodopyridine

InChI

InChI=1S/C8H7ClINO/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2

InChI Key

UAKAOIPEIZKADW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxy-2-iodopyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 3-chloro-4-cyclopropoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of 3-Chloro-4-cyclopropoxy-2-iodopyridine may involve large-scale halogenation processes using automated reactors. The use of continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxy-2-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-cyclopropoxy-2-iodopyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxy-2-iodopyridine involves its ability to act as both a nucleophile and an electrophile due to the presence of halogen atoms. This dual reactivity allows it to participate in various chemical transformations. The compound can interact with molecular targets such as enzymes or receptors, leading to biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Comparisons

The table below highlights key differences between 3-Chloro-4-cyclopropoxy-2-iodopyridine and structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features/Properties Biological Activity
3-Chloro-4-cyclopropoxy-2-iodopyridine 3-Cl, 4-cyclopropoxy, 2-I C₈H₆ClINO 295.50 (calculated) High steric hindrance; synergistic electronic effects of Cl and cyclopropoxy Potential antimicrobial (inferred)
3-Cyclopropoxy-2-iodo-4-nitropyridine 3-cyclopropoxy, 2-I, 4-NO₂ C₈H₆IN₂O₃ 322.05 (calculated) Nitro group enhances electrophilicity; used in nitration reactions Not reported
4-Chloro-3-iodopyridin-2-amine 4-Cl, 3-I, 2-NH₂ C₅H₄ClIN₂ 254.46 Amino group increases nucleophilicity; versatile in Suzuki-Miyaura couplings Antimicrobial potential
3-Chloro-2-fluoro-4-iodopyridine 3-Cl, 2-F, 4-I C₅H₂ClFIN 257.43 Fluorine’s electronegativity alters electronic properties; used in radioimaging Not reported
2,4-Dichloro-3-iodopyridine 2-Cl, 4-Cl, 3-I C₅H₂Cl₂IN 268.35 Dual Cl substituents enhance antibacterial activity Antibacterial

Key Comparative Insights

Substituent Position Effects
  • Iodine at Position 2 vs. 3 : In 3-Chloro-4-cyclopropoxy-2-iodopyridine, iodine at position 2 may act as a better leaving group compared to analogs with iodine at position 3 (e.g., 4-Chloro-3-iodopyridin-2-amine). This positioning facilitates nucleophilic aromatic substitution reactions .
  • Cyclopropoxy vs. Methoxy : Replacing cyclopropoxy with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance, as seen in 3-Iodo-4-methoxypyridine, which exhibits higher reactivity in electrophilic substitutions .
Electronic and Steric Effects
  • The combination of chlorine (electron-withdrawing) and cyclopropoxy (electron-donating) creates a polarized electronic environment, enhancing regioselectivity in cross-coupling reactions .

Pharmacological Potential

  • While direct data are unavailable, the compound’s halogen-rich structure aligns with trends in antimicrobial and anticancer drug development , where heavy halogens improve target binding and lipophilicity .

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